molecular formula C16H11N3NaO9S2 B1587167 beta-NAPHTHOL VIOLET CAS No. 7143-21-7

beta-NAPHTHOL VIOLET

Cat. No.: B1587167
CAS No.: 7143-21-7
M. Wt: 476.4 g/mol
InChI Key: XMKYYCKXYGLBKD-UHFFFAOYSA-N
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Description

beta-NAPHTHOL VIOLET is a synthetic azo dye. It is known for its vibrant color and is commonly used in various industrial applications, including textiles and inks. The compound is characterized by its complex structure, which includes a naphthalene ring system substituted with hydroxyl, nitrophenyl, and azo groups, as well as disulphonate groups that enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulphonic acid under alkaline conditions to yield the final azo dye.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often isolated through filtration and recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

beta-NAPHTHOL VIOLET undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The hydroxyl and nitro groups can participate in electrophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite is commonly used for the reduction of the azo group.

    Oxidizing Agents: Potassium permanganate can be used for oxidation reactions.

    Substitution Reagents: Electrophiles such as halogens can be used for substitution reactions.

Major Products

    Reduction: Produces corresponding aromatic amines.

    Oxidation: Yields various oxidation products depending on the conditions.

    Substitution: Results in substituted derivatives of the original compound.

Scientific Research Applications

beta-NAPHTHOL VIOLET has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that result in the observed color changes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate
  • Disodium 4-hydroxy-3-((4-nitrophenyl)azo)-5-((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate

Uniqueness

beta-NAPHTHOL VIOLET is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct color properties and solubility characteristics. Its combination of hydroxyl, nitrophenyl, and disulphonate groups makes it particularly useful in applications requiring water solubility and vibrant coloration.

Properties

CAS No.

7143-21-7

Molecular Formula

C16H11N3NaO9S2

Molecular Weight

476.4 g/mol

IUPAC Name

disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H11N3O9S2.Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;/h1-8,20H,(H,23,24,25)(H,26,27,28);

InChI Key

XMKYYCKXYGLBKD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-].[Na]

7143-21-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The paper investigates a novel nanomaterial formed through the ionic self-assembly of beta-naphthol violet (Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) and benzyldimethyldodecylammonium chloride. [] The research focuses on the synthesis, structural characterization, and thin film properties of this material.

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